![molecular formula C18H19N3O4S B2932220 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1421583-72-3](/img/structure/B2932220.png)
4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound would be studied. This could involve processes like alkylation, nitration, reduction, cyclization, chlorination, and amination .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR, and IR spectroscopy could be used to analyze the molecular structure .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The research highlighted the compound's promising photophysical and photochemical properties, making it an effective Type II photosensitizer for cancer treatment via photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties underscore its potential in treating cancer with minimal side effects compared to conventional methods (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Gul et al. (2016) reported on the synthesis of new benzenesulfonamides with significant carbonic anhydrase inhibitory activity. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibitors can be used to treat a range of conditions such as glaucoma, epilepsy, and altitude sickness. The study's findings suggest these compounds have the potential to develop into effective therapeutic agents (Gul et al., 2016).
Development of New Materials for Nonlinear Optics
The preparation and crystal structure analysis of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts by Anwar et al. (2000) demonstrated their potential for second-order nonlinear optics. The study indicated that the molecular structures and hyperpolarizability of these compounds could contribute to the development of materials with applications in optical data storage and processing, highlighting the versatility of benzenesulfonamide derivatives in material science (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with the given compound, are known to interact with their targets in a way that leads to a variety of biological activities . These interactions often result in changes at the molecular level that can have significant effects on the biological system as a whole .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the system in which the compound is acting .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and potentially significant.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-10-13(8-9-17(12)25-3)26(23,24)19-11-16-14-6-4-5-7-15(14)18(22)21(2)20-16/h4-10,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQKPMBXJPUDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.